Cas no 1608480-95-0 (5-(benzylthio)-6-fluoro-1H-indazole)

5-(Benzylthio)-6-fluoro-1H-indazole is a fluorinated indazole derivative featuring a benzylthio substituent at the 5-position, which enhances its potential as a versatile intermediate in medicinal chemistry and drug discovery. The presence of the fluorine atom at the 6-position improves metabolic stability and binding affinity, making it valuable for the development of bioactive compounds. The benzylthio group offers opportunities for further functionalization, enabling diverse synthetic applications. This compound is particularly useful in the design of kinase inhibitors, anticancer agents, and other therapeutic molecules due to its structural rigidity and electronic properties. High purity and well-defined reactivity ensure reliable performance in research and industrial applications.
5-(benzylthio)-6-fluoro-1H-indazole structure
1608480-95-0 structure
Product Name:5-(benzylthio)-6-fluoro-1H-indazole
CAS No:1608480-95-0
MF:C14H11FN2S
MW:258.313945055008
MDL:MFCD31631212
CID:5171232
Update Time:2025-10-28

5-(benzylthio)-6-fluoro-1H-indazole Chemical and Physical Properties

Names and Identifiers

    • 5-(benzylthio)-6-fluoro-1H-indazole
    • 181896
    • MDL: MFCD31631212
    • Inchi: 1S/C14H11FN2S/c15-12-7-13-11(8-16-17-13)6-14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
    • InChI Key: HVQNLMVZPJQGFB-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=C(SCC3=CC=CC=C3)C(F)=C2)C=N1

5-(benzylthio)-6-fluoro-1H-indazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
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1608480-95-0 95%
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$2150 2024-08-03
eNovation Chemicals LLC
D632934-5g
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eNovation Chemicals LLC
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1608480-95-0 95%
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Additional information on 5-(benzylthio)-6-fluoro-1H-indazole

5-(Benzylthio)-6-Fluoro-1H-Indazole: A Comprehensive Overview

The compound 5-(benzylthio)-6-fluoro-1H-indazole, with the CAS number 1608480-95-0, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the indazole family, a class of heterocyclic compounds known for their diverse biological activities and applications in drug discovery. The structure of 5-(benzylthio)-6-fluoro-1H-indazole features a benzene ring attached via a thioether linkage at the 5-position and a fluorine atom at the 6-position, which contributes to its unique chemical properties and potential bioactivity.

Recent studies have highlighted the importance of indazoles as scaffolds for developing novel therapeutic agents. The substitution pattern in 5-(benzylthio)-6-fluoro-1H-indazole is particularly intriguing, as it combines electron-donating and electron-withdrawing groups, which can modulate the molecule's electronic properties and enhance its interactions with biological targets. For instance, the benzylthio group at position 5 introduces steric hindrance and electron-donating effects, while the fluorine atom at position 6 imparts electron-withdrawing characteristics, potentially influencing the molecule's stability and reactivity.

From a synthetic perspective, the preparation of 5-(benzylthio)-6-fluoro-1H-indazole involves multi-step reactions that showcase the versatility of indazole chemistry. Researchers have employed various strategies, including nucleophilic substitution, coupling reactions, and cyclization processes, to construct this compound efficiently. These methods not only underscore the importance of precise control over reaction conditions but also highlight the potential for further structural modifications to explore new chemical space.

The pharmacological profile of 5-(benzylthio)-6-fluoro-1H-indazole has been a focal point of recent investigations. In vitro studies have demonstrated its ability to inhibit key enzymes and receptors associated with diseases such as cancer, inflammation, and neurodegenerative disorders. For example, preliminary assays have shown that this compound exhibits moderate inhibitory activity against tyrosine kinases, which are critical targets in cancer therapy. Additionally, its fluorescence properties make it a promising candidate for imaging applications in biomedical research.

Beyond its direct applications in drug discovery, 5-(benzylthio)-6-fluoro-1H-indazole serves as a valuable tool for studying fundamental chemical principles. Its structure provides an excellent platform for exploring concepts such as conjugation effects, steric interactions, and electronic communication within heterocyclic systems. By leveraging advanced computational techniques like density functional theory (DFT) and molecular dynamics simulations, scientists can gain deeper insights into the relationship between this compound's structure and its functional properties.

In conclusion, 5-(benzylthio)-6-fluoro-1H-indazole represents a compelling example of how structural diversity can be harnessed to advance both basic and applied research in chemistry. With its unique combination of substituents and promising biological activity, this compound continues to be a subject of intense scientific interest. As research progresses, it is anticipated that further exploration of its properties will unlock new opportunities for innovation in medicine and beyond.

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